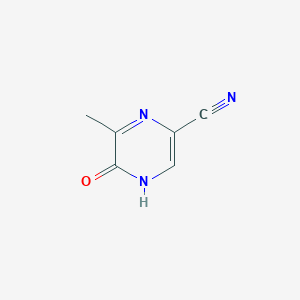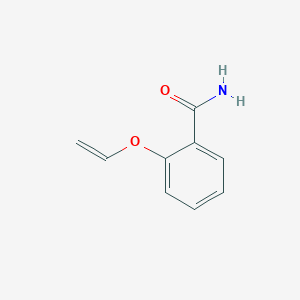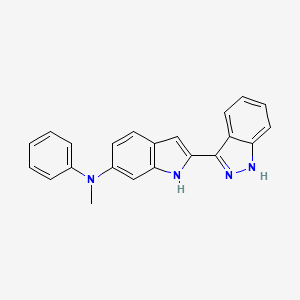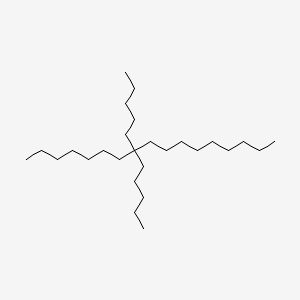
8,8-Dipentylheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dipentylheptadecane is a hydrocarbon compound with the molecular formula C27H56 . It is a highly branched alkane, characterized by its long carbon chain and multiple branching points. This compound is known for its stability and unique structural properties, making it an interesting subject of study in various scientific fields .
Preparation Methods
The synthesis of 8,8-Dipentylheptadecane typically involves the alkylation of heptadecane with pentyl groups. This can be achieved through various synthetic routes, including:
Friedel-Crafts Alkylation: This method involves the reaction of heptadecane with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Grignard Reaction: Another approach involves the use of Grignard reagents. Pentyl magnesium bromide can react with heptadecane in the presence of a suitable catalyst to form this compound.
Chemical Reactions Analysis
8,8-Dipentylheptadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process can lead to the formation of more saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Scientific Research Applications
8,8-Dipentylheptadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions. Its stability and unique structure make it an ideal candidate for such studies.
Biology: In biological research, it can be used to investigate the interactions of hydrocarbons with biological membranes and proteins. Its hydrophobic nature allows it to mimic certain lipid behaviors.
Medicine: Although not directly used as a drug, its derivatives can be explored for potential pharmaceutical applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 8,8-Dipentylheptadecane primarily involves its interactions with other molecules through van der Waals forces. Its branched structure allows for unique packing and interaction patterns, which can influence its behavior in different environments. The molecular targets and pathways involved are largely dependent on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
8,8-Dipentylheptadecane can be compared with other branched alkanes such as:
2,2,4-Trimethylpentane: Known for its use in gasoline, this compound has a shorter carbon chain and fewer branching points.
3-Ethyl-2-methylpentane: Another branched alkane with different branching patterns and physical properties.
2,2-Dimethylbutane: A smaller branched alkane with distinct chemical behavior due to its compact structure.
The uniqueness of this compound lies in its long carbon chain and multiple branching points, which confer specific physical and chemical properties that are not observed in shorter or less branched alkanes .
Properties
CAS No. |
55282-28-5 |
|---|---|
Molecular Formula |
C27H56 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
8,8-dipentylheptadecane |
InChI |
InChI=1S/C27H56/c1-5-9-13-15-16-18-22-26-27(23-19-11-7-3,24-20-12-8-4)25-21-17-14-10-6-2/h5-26H2,1-4H3 |
InChI Key |
FFNPPILCLWBBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCC)(CCCCC)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


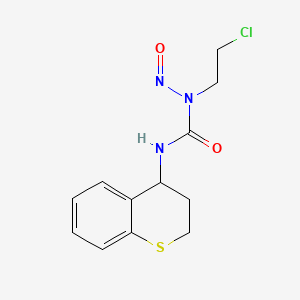
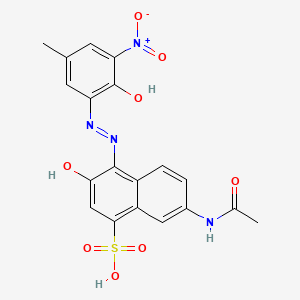
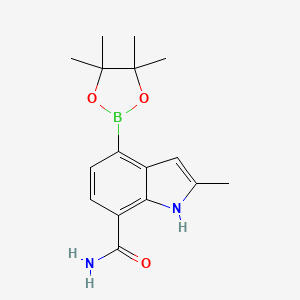
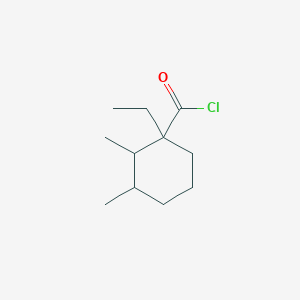
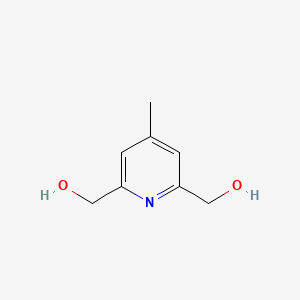
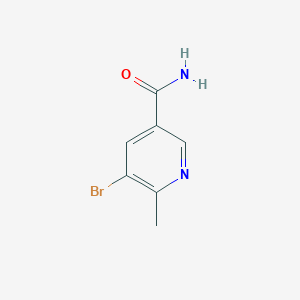
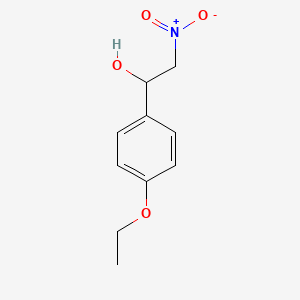

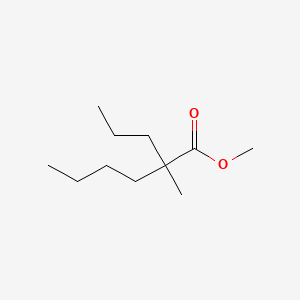
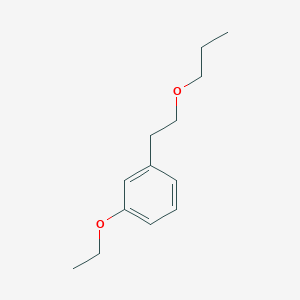
![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)
